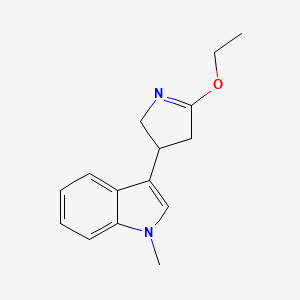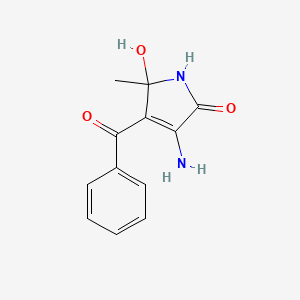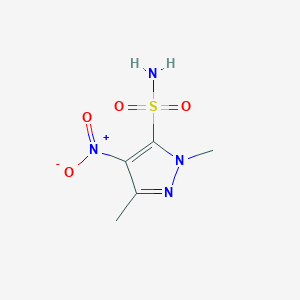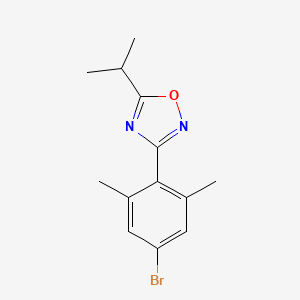
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with ethyl and diphenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an ortho-diamine with a ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It serves as a tool for studying the biological activity of benzodiazepines.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and nervous system, which is responsible for its anxiolytic and sedative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties.
Uniqueness
What sets 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one apart is its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable compound for specific therapeutic applications and research studies .
Propriétés
Numéro CAS |
88629-05-4 |
|---|---|
Formule moléculaire |
C23H22N2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-ethyl-2,5-diphenyl-4,5-dihydro-1H-1,4-benzodiazepin-3-one |
InChI |
InChI=1S/C23H22N2O/c1-2-23(18-13-7-4-8-14-18)22(26)24-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23/h3-16,21,25H,2H2,1H3,(H,24,26) |
Clé InChI |
BGUQPNJTZMHHSO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
